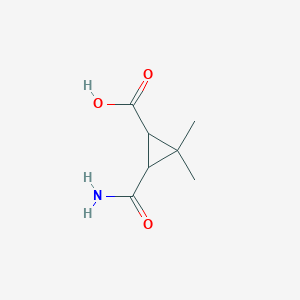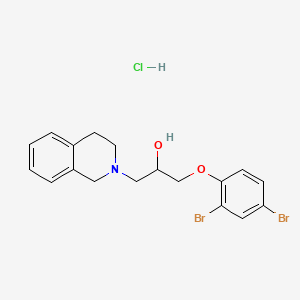
1-(2,4-dibromophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dibromophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H20Br2ClNO2 and its molecular weight is 477.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Against SARS-CoV-2
A novel tetrahydroquinazoline derivative synthesized from ambroxol hydrochloride has been investigated for its activity against SARS-CoV-2 proteins. This compound, along with its isomers, demonstrated promising activity against multiple SARS-CoV-2 proteins, including Papain-like protease (PLpro) and nonstructural protein 3 (Nsp3), as evidenced by molecular docking and dynamics simulations. Such findings suggest potential therapeutic applications of related compounds in treating COVID-19 (Krysantieva et al., 2023).
Antiviral Mechanisms Unrelated to Neuraminidase Inhibition
Research into isoquinoline derivatives has revealed their antiviral properties against various agents of human respiratory diseases. Despite initial assumptions, their mechanism does not involve neuraminidase inhibition but rather a different pathway, underscoring the complexity of these compounds' antiviral activity (Shinkai & Nishimura, 1972).
Sympatholytic and Adrenergic Blocking Activities
Some synthesized propan-2-ol derivatives of the tetrahydroisoquinoline series exhibited moderate sympatholytic and adrenergic blocking activities. This suggests their potential utility in cardiovascular therapy by modulating sympathetic nervous system activity (Aghekyan et al., 2017).
Anticancer Agent Prodrugs
A study on indenoisoquinoline topoisomerase I inhibitors, a new class of anticancer agents, highlighted the synthesis of potential ester prodrugs. These compounds showed potent antiproliferative activity in various human cancer cell lines, suggesting the importance of the hydroxylation and subsequent derivatization for enhancing therapeutic efficacy (Lv et al., 2016).
Magnetic Properties and Luminescence in Lanthanide Complexes
Research into dinuclear lanthanide(iii) complexes utilizing 8-hydroxyquinoline Schiff base and β-diketone has unveiled intriguing magnetic properties and near-infrared luminescence. These properties are modulated by the electron-donating/withdrawing effects of substituents, offering potential applications in materials science for magnetic and luminescent materials (Wu et al., 2019).
Synthesis of Novel Indenoisoquinoline-Propan-2-ol Hybrids
The synthesis and cytotoxic evaluation of novel indenoisoquinoline-propan-2-ol hybrids have been conducted, revealing moderate to high antiproliferative activity against human cancer cell lines. This work points to the structural modification of indenoisoquinolines with a 2-hydroxypropyl side chain as a beneficial approach for enhancing cytotoxic activity (Thi et al., 2016).
properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br2NO2.ClH/c19-15-5-6-18(17(20)9-15)23-12-16(22)11-21-8-7-13-3-1-2-4-14(13)10-21;/h1-6,9,16,22H,7-8,10-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNYYPYAWRLSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COC3=C(C=C(C=C3)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

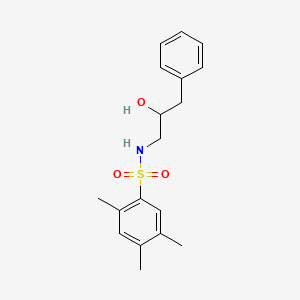
![2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2887908.png)
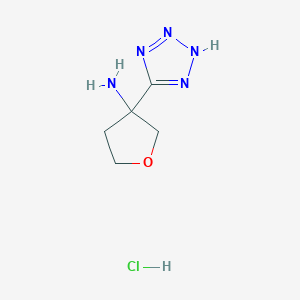
![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)
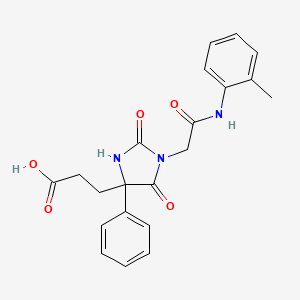

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2887921.png)
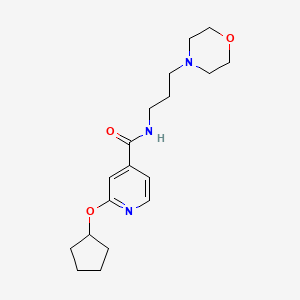

![N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2887925.png)
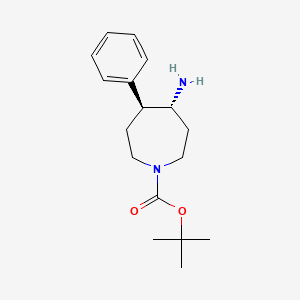
![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2887928.png)
